molecular formula C11H16BClO4 B3115425 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid CAS No. 2096338-74-6

3-Chloro-5-ethoxy-4-propoxyphenylboronic acid

Cat. No.: B3115425
CAS No.: 2096338-74-6
M. Wt: 258.51
InChI Key: UQYOICHYUSJPML-UHFFFAOYSA-N
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Description

3-Chloro-5-ethoxy-4-propoxyphenylboronic acid is an organic compound with the molecular formula C11H16BClO4. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with chloro, ethoxy, and propoxy groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid typically involves the reaction of 3-chloro-5-ethoxy-4-propoxyphenylboronic ester with a suitable boronic acid precursor under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purification techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters, ensuring consistent product quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-ethoxy-4-propoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-ethoxy-4-propoxyphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethoxy-4-propoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of enzyme inhibitors and sensors. The boronic acid group interacts with specific molecular targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-ethoxyphenylboronic acid
  • 3-Chloro-4-propoxyphenylboronic acid
  • 5-Ethoxy-4-propoxyphenylboronic acid

Uniqueness

3-Chloro-5-ethoxy-4-propoxyphenylboronic acid is unique due to the specific combination of chloro, ethoxy, and propoxy substituents on the phenyl ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and material science .

Properties

IUPAC Name

(3-chloro-5-ethoxy-4-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BClO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYOICHYUSJPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCCC)OCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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